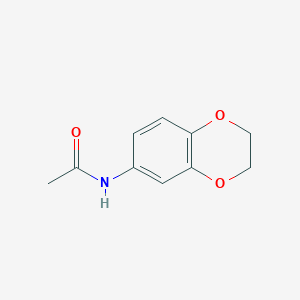

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.: 63546-19-0

Cat. No.: VC8019385

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63546-19-0 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

| Standard InChI | InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) |

| Standard InChI Key | WGRBXYNOOMXHSY-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC2=C(C=C1)OCCO2 |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)OCCO2 |

Introduction

Chemical Identity and Structural Characteristics

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (C10H11NO3) features a bicyclic 1,4-benzodioxin system fused to an acetamide moiety. The benzodioxin ring consists of two oxygen atoms at the 1- and 4-positions, creating a six-membered aromatic system with a dihydro configuration. The acetamide group is attached at the 6-position, contributing to the molecule’s polarity and hydrogen-bonding capacity .

Molecular Properties

-

Molecular Formula: C10H11NO3

-

Molecular Weight: 209.20 g/mol

-

IUPAC Name: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

-

SMILES: CC(=O)NC1=CC2=C(C=C1)OCCO2

The planar benzodioxin ring and acetamide side chain enable π-π stacking and dipole interactions, critical for binding to biological targets like enzymes and receptors .

Spectral Characterization

Infrared (IR) spectroscopy reveals key functional groups:

-

N-H Stretch: 3280–3320 cm⁻¹ (amide)

-

C=O Stretch: 1660–1680 cm⁻¹ (acetamide carbonyl)

¹H-NMR data (400 MHz, DMSO-d6) further confirms the structure:

-

δ 6.85–7.10 ppm (aromatic protons, 3H)

-

δ 4.25–4.40 ppm (methylene protons, OCH2CH2O, 4H)

Synthesis and Derivatives

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine.

Synthetic Pathways

-

Amination:

-

Sulfonylation Derivatives:

Structural Modifications

Modifying the acetamide’s phenyl group or benzodioxin substituents alters bioactivity:

-

Electron-withdrawing groups (e.g., -NO2) enhance α-glucosidase inhibition .

-

Bulkier substituents reduce acetylcholinesterase (AChE) binding affinity .

Table 1: Representative Derivatives and Activities

Pharmacological Activities

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide exhibits moderate to potent inhibitory effects on metabolic and neurological enzymes.

α-Glucosidase Inhibition

The compound inhibits yeast α-glucosidase (IC₅₀ = 12.4 µM), a therapeutic target for type-2 diabetes. Molecular docking reveals hydrogen bonds between the acetamide’s carbonyl and enzyme residues (Asp214, Glu277) .

Acetylcholinesterase (AChE) Inhibition

Weak AChE inhibition (IC₅₀ = 45.2 µM) suggests limited potential for Alzheimer’s disease, though sulfonamide derivatives show improved activity (IC₅₀ = 38.9 µM) .

Structure-Activity Relationships (SAR)

-

Acetamide Flexibility: Free rotation of the acetamide group enables optimal binding to enzyme pockets .

-

Benzodioxin Rigidity: The planar aromatic system facilitates π-π interactions with hydrophobic residues .

Molecular Docking and Computational Studies

Docking simulations (AutoDock Vina) predict binding modes consistent with experimental data:

Figure 1: Docking Pose with α-Glucosidase

-

The benzodioxin core occupies a hydrophobic cleft near Phe157.

Table 2: Key Docking Parameters

| Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| α-Glucosidase | -8.2 | Asp214, Glu277, Phe157 |

| AChE | -6.9 | Trp279, Tyr334, Ser293 |

| Data sourced from . |

Pharmacokinetic and Toxicity Profiles

Preliminary ADMET predictions (SwissADME) indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume